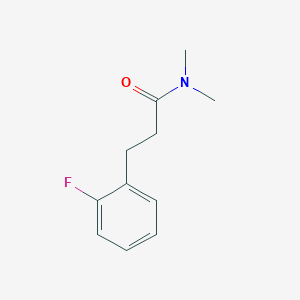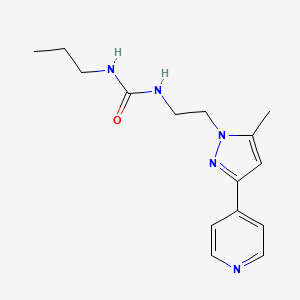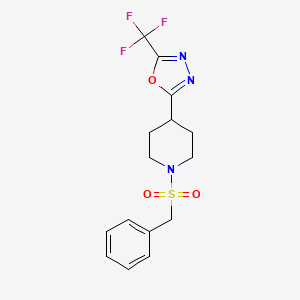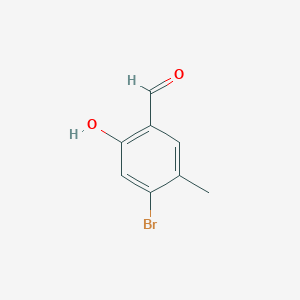
3-(2-Fluorophenyl)-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)-N,N-dimethylpropanamide, also known as FDP, is a chemical compound that belongs to the class of amides. FDP has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide is not fully understood. However, it is believed to act through the modulation of GABAergic neurotransmission. 3-(2-Fluorophenyl)-N,N-dimethylpropanamide has been shown to enhance the activity of GABA-A receptors, which are responsible for the inhibition of neuronal activity. This leads to the reduction of pain, anxiety, and depression.
Biochemical and Physiological Effects:
3-(2-Fluorophenyl)-N,N-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the initiation and maintenance of inflammation. 3-(2-Fluorophenyl)-N,N-dimethylpropanamide has also been shown to reduce the activity of cyclooxygenase-2, an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Fluorophenyl)-N,N-dimethylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 3-(2-Fluorophenyl)-N,N-dimethylpropanamide also has a low toxicity profile, making it a safe compound to work with. However, there are some limitations to using 3-(2-Fluorophenyl)-N,N-dimethylpropanamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for the study of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide. One area of research is the development of more potent and selective analogs of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide. Another area of research is the investigation of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide in the treatment of other neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, the role of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide in modulating the immune system and its potential use in the treatment of autoimmune diseases is an area of interest. Further studies are needed to fully understand the potential therapeutic applications of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide.
In conclusion, 3-(2-Fluorophenyl)-N,N-dimethylpropanamide is a promising compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it an attractive target for drug development. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
3-(2-Fluorophenyl)-N,N-dimethylpropanamide can be synthesized by the reaction of 2-fluoroacetophenone with N,N-dimethylpropanamide in the presence of a catalyst such as potassium carbonate. The reaction proceeds through the formation of an iminium intermediate, which is reduced to the final product using sodium borohydride.
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)-N,N-dimethylpropanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 3-(2-Fluorophenyl)-N,N-dimethylpropanamide has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-13(2)11(14)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIZYCALMRJHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-N,N-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B2999865.png)
![2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2999869.png)




![N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetamide](/img/structure/B2999876.png)

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2999880.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid](/img/structure/B2999881.png)


![N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999886.png)